Nereistoxin
Overview
Description
Nereistoxin is a naturally occurring toxic organic compound identified as N,N-dimethyl-1,2-dithiolan-4-amine. It was first isolated in 1934 from the marine annelid Lumbriconereis heteropoda. This compound acts by blocking the nicotinic acetylcholine receptor, making it a potent neurotoxin . Researchers at Takeda Chemical Industries in Japan investigated its potential as an insecticide, leading to the development of several derivatives .
Mechanism of Action
Target of Action
Nereistoxin’s primary target is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in transmitting signals in the nervous system. This compound acts by blocking this receptor, thereby disrupting the normal functioning of the nervous system .
Mode of Action
This compound has a chemical structure similar to acetylcholine, a neurotransmitter that binds to nAChR . It interferes with the normal functioning of nAChR, leading to a blockage of the receptor . This blockage prevents acetylcholine from binding to the receptor, thereby inhibiting the transmission of nerve impulses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By blocking the nAChR, this compound disrupts the normal flow of ions through the receptor, which is essential for the transmission of nerve impulses . This disruption affects the downstream effects of the cholinergic pathway, leading to a failure in the transmission of nerve signals.
Pharmacokinetics
It is known that this compound and its synthetic analogues act as propesticides, breaking down in the environment to this compound or a toxic dithiol . This suggests that this compound may undergo metabolic transformations in the environment, which could potentially affect its bioavailability.
Result of Action
The result of this compound’s action is a dose-dependent partial block of transmission at certain synapses in the nervous system . At higher concentrations, it can cause depolarization of the postsynaptic membrane and axonal depolarization . These effects disrupt the normal functioning of the nervous system, leading to the toxic effects of this compound.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the breakdown of this compound and its synthetic analogues into toxic compounds depends on environmental conditions . .
Biochemical Analysis
Biochemical Properties
Nereistoxin exhibits significant anticholinesterase activity. It has been found to inhibit human acetylcholinesterase (AChE), a key enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter . This interaction with AChE is a critical aspect of this compound’s biochemical activity.
Cellular Effects
The primary cellular effect of this compound is the disruption of normal neurotransmission. By inhibiting AChE, this compound prevents the breakdown of acetylcholine in the synaptic cleft, leading to an accumulation of this neurotransmitter. This can disrupt normal cellular communication and lead to a variety of effects, including muscle paralysis in insects .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with AChE. It binds to this enzyme and inhibits its activity, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can disrupt normal neurotransmission .
Temporal Effects in Laboratory Settings
It is known that this compound and its derivatives can effectively inhibit AChE activity .
Dosage Effects in Animal Models
Given its high toxicity to insects, it is likely that this compound would have significant effects at relatively low doses .
Metabolic Pathways
Given its interaction with AChE, it is likely that this compound could influence cholinergic signaling pathways .
Subcellular Localization
Given its interaction with AChE, it is likely that this compound localizes to synapses, where AChE is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nereistoxin can be synthesized through the reaction of the sodium salt of benzenethiolsulfonate with N,N-dimethyl 1,3-dichloro-2-propylamine or N,N-dimethyl 2,3-dichloropropylamine in ethanol . The reaction conditions typically involve refluxing the reactants in ethanol to yield the desired product.
Industrial Production Methods: Industrial production of this compound and its derivatives involves similar synthetic routes but on a larger scale. The process includes the preparation of intermediates, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nereistoxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nereistoxin and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of dithiolanes and their derivatives.
Biology: Investigated for its neurotoxic effects on various organisms, including insects and vertebrates.
Medicine: Studied for its potential use in developing new insecticides and neuroactive drugs.
Industry: Utilized in the development of insecticides for agricultural pest control.
Comparison with Similar Compounds
Nereistoxin is unique due to its specific mode of action and chemical structure. Similar compounds include:
Bensultap: Another derivative with similar insecticidal properties.
Thiocyclam: A this compound-based insecticide with a different sulfur-linked group.
Thiosultap: Another derivative with modifications to the sulfur-sulfur bond.
These compounds share the same core structure but differ in their substituents, leading to variations in their toxicity and effectiveness as insecticides .
Properties
IUPAC Name |
N,N-dimethyldithiolan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2/c1-6(2)5-3-7-8-4-5/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOOGBGKEWZRIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CSSC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1631-52-3 (monooxalate), 71057-75-5 (HCl) | |
Record name | Nereistoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0075104 | |
Record name | N,N-Dimethyl-1,2-dithiolan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-58-9 | |
Record name | Nereistoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1631-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nereistoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-1,2-dithiolan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEREISTOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7BQ8TC6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of nereistoxin and its analogs?
A1: this compound and its analogs primarily target nicotinic acetylcholine receptors (nAChRs) in both insects and mammals. [, , , , ] These receptors are essential for synaptic transmission in the nervous system.
Q2: How does this compound interact with nAChRs?
A2: this compound acts as an antagonist at nAChRs, meaning it binds to the receptor and blocks the binding of the natural neurotransmitter, acetylcholine. [, , ] This blockade disrupts nerve impulse transmission.
Q3: Does this compound interact with the ionic channel of nAChRs?
A3: While this compound primarily acts on the acetylcholine binding site, research suggests it may also have a minor interaction with the ionic channel of nAChRs, although this is not its primary mechanism of action. []
Q4: What are the downstream effects of this compound binding to nAChRs?
A4: Blockade of nAChRs by this compound leads to a variety of effects depending on the dose and the specific receptors targeted. In insects, this can result in paralysis and death. [, , , ] In mammals, this compound can cause neuromuscular blockade and respiratory depression. [, ]
Q5: Is the disulfide bond in this compound essential for its activity?
A5: Research suggests that the disulfide bond in this compound is important for its activity. [, ] Replacing the disulfide bond with a less reactive linkage, such as in dimethylaminodithiane (DMA-DT), reduces the binding affinity for nAChRs. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C5H9NS2, and its molecular weight is 147.25 g/mol. [, ]
Q7: Are there any spectroscopic data available for this compound?
A7: Yes, spectroscopic data, such as NMR and infrared spectroscopy, have been used to characterize this compound and confirm its structure. [, , ] These techniques provide information about the molecule's functional groups and connectivity.
Q8: How do structural modifications of this compound affect its activity?
A8: Modifications to the this compound structure can significantly impact its activity, potency, and selectivity for different nAChR subtypes. [, , ] For example, quaternization of the amine group generally increases affinity for the Torpedo muscle and rat alpha7 nAChRs, but decreases affinity for the alpha4beta2 subtype. []
Q9: What is the effect of introducing a phosphonate group into this compound analogs?
A9: Recent studies have explored incorporating phosphonate groups into this compound derivatives. [] These modifications have shown promising insecticidal activity against various pests, suggesting the potential for developing new insecticides with improved properties. []
Q10: How is this compound metabolized in mammals?
A10: this compound is metabolized in the liver, primarily by microsomal enzymes. [] The metabolic pathways include S-S bond cleavage, desulfuration, N-demethylation, and oxidation to sulfoxides. []
Q11: What are the main metabolites of this compound?
A11: The primary metabolites of this compound identified in rats include N,N-dimethyl-1,2-dithiolan-4-amine (this compound), N-methyl-1,2-dithiolan-4-amine (demethylthis compound), 2-dimethylaminopropane, and sulfur polymers. []
Q12: What analytical methods are commonly used to detect and quantify this compound and its metabolites?
A12: Various analytical techniques have been employed to detect and quantify this compound and its metabolites in different matrices. These techniques include:
- Gas chromatography with flame photometric detection (GC-FPD): This method offers high sensitivity and selectivity for sulfur-containing compounds like this compound. []
- Gas chromatography-mass spectrometry (GC-MS): GC-MS provides accurate identification and quantification of this compound and its metabolites in complex matrices like serum, food, and animal tissues. [, , ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for analyzing this compound and its metabolites in various matrices, including citrus fruits. []
- High-performance liquid chromatography with electrochemical detection (HPLC-ECD): This method allows for the simultaneous detection of both this compound and dihydrothis compound. []
Q13: How are this compound residues analyzed in food samples?
A14: this compound residues in food samples are typically analyzed using methods like GC-MS or GC-MS/MS after extraction and derivatization steps. [, ] These techniques provide the sensitivity and selectivity needed to detect trace levels of this compound and its metabolites in complex food matrices.
Q14: What are the potential applications of this compound and its derivatives?
A15: this compound's potent insecticidal activity has led to the development of several commercial insecticides. [, , , ] Further research on this compound analogs could lead to the discovery of new insecticides with improved efficacy, safety, and environmental profiles.
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